![molecular formula C16H15NO2 B2401776 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 55507-12-5](/img/structure/B2401776.png)

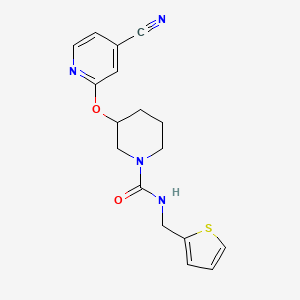

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Vue d'ensemble

Description

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, also known as TDIQ, is a conformationally restricted phenylalkylamine . It is related in structure to amphetamine but does not stimulate (or depress) locomotor activity in rodents .

Molecular Structure Analysis

The molecular formula of this compound is C16H15NO2 .Chemical Reactions Analysis

TDIQ displays selective affinity for α2-adrenergic receptor subsites (i.e., α2A-, α2B-, and α2C-adrenergic receptors) . It might exert an agonist (or partial agonist) effect at α2-adrenergic receptors or interact at α2-adrenergic heteroreceptors .Physical and Chemical Properties Analysis

The molecular weight of this compound is 251.285 g/mol .Applications De Recherche Scientifique

Study of Weak Interactions in Tetrahydroisoquinoline Derivatives

- Research highlighted the influence of organic fluorine in crystal packing of two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. The study detailed the crystallization process and the interaction modes via C–H...F and C–H...O, leading to altered molecular conformations (Choudhury, Nagarajan, & Row, 2003).

Chemical Synthesis and Structural Analysis

Reactions of Cotarnine Derivatives with Barbituric Acid

- Research into the reactions of various cotarnine derivatives, including 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline with barbituric acid, led to the formation of a 5,5-spiro derivative. The structural analysis conducted via X-ray diffraction provided insights into possible reaction mechanisms (Krasnov, Kartsev, & Khrustalev, 2002).

Synthesis of Tetrahydroisoquinolinones with Angular Aryl Substituent

- The synthesis of various tetrahydroisoquinolinones, including the compound of interest, involved reaction steps leading to the formation of aminomethyl derivatives. These compounds were highlighted for their pharmaceutical significance, marking an essential step in the development of new pharmaceutical agents (Christov, Kozekov, & Palamareva, 2006).

Pharmacological Potential

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): Discovery and Therapeutic Potential

- TDIQ, closely related to this compound, was explored for its pharmacological effects and potential therapeutic applications. Despite its structural similarity to stimulants like amphetamine, TDIQ displayed unique properties, including selective affinity for alpha(2)-adrenergic receptor subsites and a low potential for abuse. It showed promise in treating symptoms associated with cocaine abuse and potential applications in anxiety and obesity treatment due to its anxiolytic effects and appetite suppression (Young, 2007).

Mécanisme D'action

Mode of Action

It has been suggested that it may interact with its targets in a manner similar to other phenylalkylamine compounds . More research is needed to elucidate the exact mechanisms of interaction and the resulting changes in cellular function.

Biochemical Pathways

It is known that phenylalkylamines can influence various biochemical pathways, potentially affecting neurotransmitter release, receptor activation, and signal transduction

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature should be -20°C, in sealed storage, away from moisture . These conditions help maintain the compound’s stability and ensure its efficacy. Other environmental factors, such as pH, can also influence a compound’s action.

Safety and Hazards

TDIQ displays negligible effects on the heart rate (HR) and blood pressure (BP) of mice . It exhibits a favorable ratio of therapeutic-like effects (anxiolytic, therapeutic adjunct in the treatment of cocaine abuse, and appetite suppression) to side effect-like activities (behavioral impairment, drug abuse, or adverse cardiovascular effect) .

Orientations Futures

Propriétés

IUPAC Name |

5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHUUBBLOIXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)

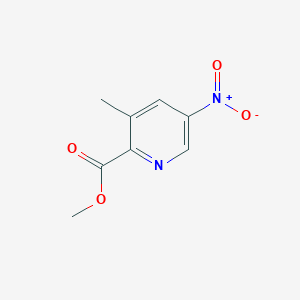

![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401700.png)

![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)

![6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2401704.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)